3-(3-fluorophenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3-fluorophenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional phenyl and fluorophenyl substituents
Mechanism of Action
Mode of Action
It is known that triazolo[4,5-d]pyrimidine derivatives have shown promising antitumor activities . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that triazolo[4,5-d]pyrimidine derivatives have shown antitumor activities against several human cancer cell lines
Result of Action
It is known that triazolo[4,5-d]pyrimidine derivatives have shown antitumor activities against several human cancer cell lines .
Preparation Methods
The synthesis of 3-(3-fluorophenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be achieved through a multi-step process involving the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is typically carried out at room temperature, resulting in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl positions, using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(3-fluorophenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar compounds to 3-(3-fluorophenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include other triazolopyrimidines such as:
- 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one
- 3-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one
These compounds share the triazolopyrimidine core but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-15-9-4-10-16(12-15)25-18-17(22-23-25)19(26)24(13-21-18)11-5-8-14-6-2-1-3-7-14/h1-10,12-13H,11H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFDUAVWFRDONB-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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